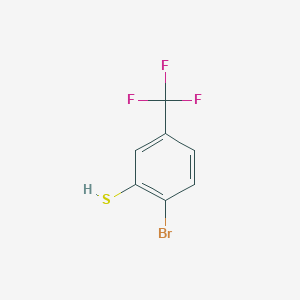

2-Bromo-5-trifluoromethylbenzenethiol

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader evolution of organosulfur chemistry and the increasing demand for fluorinated aromatic compounds in pharmaceutical applications. While specific historical documentation of this compound's initial discovery remains limited in the available literature, its development can be traced through advances in synthetic methodologies for preparing halogenated aromatic thiols during the late 20th and early 21st centuries.

The compound's synthesis methodology builds upon established techniques for preparing related fluorinated benzene derivatives. Patent literature indicates that systematic approaches to synthesizing 2-bromo-5-fluorobenzotrifluoride, a closely related compound, were developed through multiple synthetic routes including Sandmeyer bromination reactions, nitration reactions, and catalytic hydrogenation reduction reactions. These methodological advances provided the foundation for developing synthetic pathways to this compound.

Recent advances in aryne chemistry have contributed significantly to the synthetic accessibility of aromatic thiols with complex substitution patterns. Research published in 2024 demonstrated new methods for synthesizing ortho-bromobenzenethiol equivalents through aryne intermediates, indicating ongoing innovation in this field. The bromothiolation of aryne intermediates has enabled the preparation of highly functionalized aryl systems that were previously challenging to access through conventional synthetic approaches.

The compound's emergence as a commercially available chemical intermediate, as evidenced by its listing in chemical catalogs with the Chemical Abstracts Service number 60877-19-2, reflects its growing importance in specialized synthetic applications. This commercial availability has facilitated research into its properties and applications, contributing to its establishment as a valuable building block in contemporary organic synthesis.

Significance in Organosulfur Chemistry

This compound occupies a crucial position within the broader field of organosulfur chemistry due to its unique combination of functional groups and their synergistic effects on molecular reactivity. The presence of the thiol functional group provides the fundamental chemical versatility characteristic of organosulfur compounds, while the bromine and trifluoromethyl substituents introduce additional layers of reactivity and selectivity.

The thiol group in this compound exhibits the typical properties associated with aromatic thiols, including weak acidity and the ability to participate in diverse chemical transformations. Research has demonstrated that thiols can engage in favorable interactions with aromatic rings through sulfur-hydrogen/pi interactions, which involves molecular orbital interactions between aromatic pi donor orbitals and the sulfur-hydrogen sigma-star acceptor orbital. This fundamental interaction pattern contributes to the compound's potential utility in supramolecular chemistry and molecular recognition applications.

The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, properties that are highly valued in pharmaceutical chemistry. The electron-withdrawing nature of the trifluoromethyl group also influences the acidity of the thiol hydrogen and the overall electronic distribution within the aromatic system. This electronic modification affects both the compound's reactivity patterns and its potential biological activities.

The strategic positioning of the bromine substituent provides a reactive site for further chemical elaboration through various cross-coupling reactions, including palladium-catalyzed processes. This reactivity enables the compound to serve as a versatile synthetic intermediate for constructing more complex molecular architectures. The combination of thiol, bromine, and trifluoromethyl functionalities creates multiple opportunities for selective chemical transformations, making this compound particularly valuable for synthetic chemists.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H4BrF3S | |

| Molecular Weight | 257.07 g/mol | |

| Chemical Abstracts Service Number | 60877-19-2 | |

| Physical State | Pale yellow oil | |

| Purity (Commercial) | 95% |

Position Within Halogenated Aromatic Thiols

This compound represents a sophisticated example within the class of halogenated aromatic thiols, distinguished by its multiple halogen-containing substituents and their specific positional arrangement on the benzene ring. This compound exemplifies the modern approach to designing aromatic thiols with enhanced properties through strategic halogenation and fluorination.

The field of halogenated aromatic thiols encompasses a diverse range of compounds that combine the fundamental reactivity of the thiol functional group with the modified electronic properties imparted by halogen substituents. Within this class, compounds featuring fluorine-containing substituents, particularly trifluoromethyl groups, occupy a special position due to their unique properties and applications. The trifluoromethyl group's strong electron-withdrawing effect significantly alters the electronic environment of the aromatic ring and influences both the acidity of the thiol group and the overall reactivity of the molecule.

Comparative analysis with related compounds reveals the distinctive nature of this compound within this chemical class. For instance, 2-bromo-6-fluoro-3-trifluoromethylbenzenethiol, another member of this family, shares the trifluoromethyl and bromine functionalities but differs in the positioning of additional halogen substituents. The molecular formula C7H3BrF4S and molecular weight of 275.06 grams per mole for this related compound demonstrate how additional fluorination affects the overall molecular properties.

The compound's position within halogenated aromatic thiols is further contextualized by examining other structurally related molecules. Compounds such as 4-trifluoromethylthio-bromobenzene demonstrate alternative approaches to incorporating both bromine and fluorinated groups into aromatic systems. These comparative structures highlight the specific advantages and unique properties that arise from the particular substitution pattern present in this compound.

Research into thiol-aromatic interactions has revealed fundamental insights that apply broadly to halogenated aromatic thiols. Studies have shown that the sulfur-hydrogen bond in aromatic thiols preferentially aligns toward ring carbons rather than toward the aromatic centroid, indicating specific geometric preferences that influence intermolecular interactions. These interaction patterns are modulated by the electronic effects of halogen substituents, making compounds like this compound particularly interesting from both fundamental and applied perspectives.

| Compound Class | Example | Molecular Formula | Key Features |

|---|---|---|---|

| Mono-halogenated Aromatic Thiols | 2-Bromothiophenol | C6H5BrS | Single halogen substitution |

| Fluorinated Aromatic Thiols | This compound | C7H4BrF3S | Trifluoromethyl group enhancement |

| Multi-halogenated Aromatic Thiols | 2-Bromo-6-fluoro-3-trifluoromethylbenzenethiol | C7H3BrF4S | Multiple halogen substitutions |

The synthesis and availability of this compound represent significant achievements in the development of specialized organosulfur compounds. Its commercial availability from multiple suppliers, including Advanced Chemical Intermediates Limited and Fluorochem, indicates its recognized value as a synthetic intermediate and research tool. The compound's inclusion in major chemical databases and its assignment of standardized identifiers such as the InChI key ZXVCDJUEVOLNEV-UHFFFAOYSA-N facilitate its identification and use in computational chemistry applications.

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVCDJUEVOLNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Trifluoromethylbenzene Derivatives

Bromination via Electrophilic Aromatic Substitution

A common approach involves bromination of trifluoromethylbenzene derivatives under acidic conditions with bromine:

- Using concentrated sulfuric acid as a medium and bromine as the brominating agent.

- Reaction performed at low to ambient temperatures to control regioselectivity.

- Catalysts or composite catalytic systems can be employed to improve selectivity and yield.

| Step | Conditions | Outcome |

|---|---|---|

| Reactants | m-Fluorobenzotrifluoride or trifluoromethylbenzene | Starting material |

| Brominating agent | Bromine (Br2) | Electrophilic bromination |

| Solvent/Medium | Concentrated sulfuric acid, composite catalysts | Acidic environment for activation |

| Temperature | 0–25°C | Controls regioselectivity |

| Yield | >90% yield reported | High conversion and selectivity |

This method yields 2-bromo-5-fluorobenzotrifluoride with high purity (~99%) and yield (~90% or above), indicating effective control over bromine placement para to the trifluoromethyl group and ortho to fluorine substituents.

Functional Group Transformations Toward Thiol Precursors

Since direct thiolation of bromotrifluoromethylbenzene is challenging, functional group interconversions are employed:

Nitration and Reduction Sequence

- Nitration of trifluoromethylbenzene derivatives (e.g., m-fluorobenzotrifluoride) under nitric acid/sulfuric acid mixture to introduce nitro groups.

- Reduction of nitro groups to amines via catalytic hydrogenation (Raney nickel catalyst).

- Subsequent diazotization and substitution reactions to introduce thiol functionality.

Sandmeyer-Type Reactions

- Amino groups can be converted into diazonium salts.

- Replacement of diazonium groups with thiol groups via nucleophilic substitution or reduction steps.

- Copper-catalyzed reactions (e.g., with cuprous bromide) facilitate halogenation or substitution.

Specific Preparation Example of 2-Bromo-5-trifluoromethylaniline (Key Intermediate)

A patented method describes the preparation of 3-bromo-5-trifluoromethylaniline, which is closely related and can be adapted for 2-bromo derivatives:

| Step | Reaction | Conditions | Yield/Remarks |

|---|---|---|---|

| Acetylation | 4-bromo-2-trifluorotoluidine with acetic anhydride/acetic acid | 50–60°C, stirred until complete | 98% yield, 99.6% purity |

| Nitration | Acetylated intermediate with sulfuric acid and nitric acid | <20°C, stirred 30 min, cooled to 10°C | Solid isolated by filtration |

| Deacetylation | Hydrolysis with 30% HCl under reflux | Adjust pH to alkaline after hydrolysis | Purified amine obtained |

| Deamination | Diazotization with sodium nitrite in sulfuric acid at 10°C | Followed by reduction with phosphorous acid and cupric oxide | Conversion to desired amine or thiol precursor |

| Reduction | Iron powder in water and glacial acetic acid reflux | 90–95°C, 2 hours | Final purified product |

This sequence provides a robust route to bromotrifluoromethylanilines, which are precursors to thiols via further substitution.

Conversion to 2-Bromo-5-trifluoromethylbenzenethiol

While direct literature on the thiolation step for this exact compound is limited, general synthetic organic chemistry principles suggest:

- Nucleophilic substitution of halogenated trifluoromethylbenzene derivatives with thiolating agents such as thiourea or sodium hydrosulfide.

- Alternatively, reduction of sulfonyl or sulfonate intermediates derived from bromotrifluoromethylbenzene.

- The use of copper or palladium catalysts to facilitate C–S bond formation in aromatic systems.

Summary Table of Key Preparation Steps for this compound

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | m-Fluorobenzotrifluoride | Br2, H2SO4, composite catalyst, 0–25°C | 2-Bromo-5-fluorobenzotrifluoride | >90% yield, >99% purity | High regioselectivity |

| 2 | Nitration | Bromotrifluoromethylbenzene derivative | HNO3/H2SO4, <25°C | Nitro-substituted intermediate | ~88% yield | Controlled temperature |

| 3 | Reduction | Nitro intermediate | Raney Ni, H2, catalytic hydrogenation | Amino intermediate | High yield | Conventional method |

| 4 | Diazotization & Substitution | Amino intermediate | NaNO2, H2SO4, CuBr, 0–5°C | Brominated diazonium salt | ~76% yield | Sandmeyer reaction |

| 5 | Thiolation | Brominated intermediate | Thiourea or NaSH, Cu catalyst | This compound | Variable, optimized per method | C–S bond formation |

Research Findings and Considerations

- The bromination step is critical for regioselectivity and yield, with sulfuric acid and composite catalysts providing mild and efficient conditions.

- Multi-step transformations involving nitration, reduction, and Sandmeyer reactions are well-established and adaptable for trifluoromethyl-substituted aromatics.

- Thiolation typically requires nucleophilic displacement or catalytic C–S coupling, which may need optimization for trifluoromethyl-substituted systems due to electronic effects.

- Industrial processes emphasize recycling of acids and minimizing waste, with some patented methods reporting easy post-reaction treatment and economic benefits.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium thiolate (NaSCH3) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of 2-Bromo-5-trifluoromethylbenzenethiol can yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can produce the corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-trifluoromethylbenzenethiol is primarily used in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable building block in drug design.

- Inhibitors of Hepatitis C Virus (HCV) : The compound has been utilized in the synthesis of inhibitors targeting the NS3 protease of HCV, which is crucial for viral replication . This application highlights its importance in developing antiviral therapies.

Antioxidant and Antimicrobial Studies

Research has indicated that derivatives of trifluoromethylbenzene compounds, including this compound, exhibit potent antioxidant properties. These compounds can scavenge free radicals, thereby providing potential therapeutic benefits against oxidative stress-related diseases .

- Tyrosinase Inhibition : Studies have shown that derivatives can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is significant for developing treatments for skin disorders such as hyperpigmentation .

Material Science

The compound's unique chemical structure allows it to be utilized in creating novel materials with specific properties. For example, it can be incorporated into polymers to enhance thermal stability and chemical resistance.

- Photoresponsive Materials : Research has explored the use of compounds like this compound in synthesizing photoresponsive materials that can change properties upon exposure to light. This application is particularly relevant in developing smart materials for sensors and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism by which 2-Bromo-5-trifluoromethylbenzenethiol exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its thiol group, which can form covalent bonds with other molecules. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations.

Molecular Targets and Pathways Involved:

Thiol-reactive Enzymes: The thiol group can interact with thiol-reactive enzymes, leading to the inhibition or activation of specific biochemical pathways.

Redox Reactions: The compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include bromo-trifluoromethyl-substituted phenols and amines, as well as positional isomers. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

Key Insights:

- Functional Group Reactivity: The thiol group in this compound exhibits higher acidity (estimated pKa ~5–6) compared to phenolic analogs (pKa ~8–10) due to the electron-withdrawing effects of -CF₃ and Br . This enhances its utility in nucleophilic substitution reactions. Phenol derivatives (e.g., 2-bromo-5-(trifluoromethyl)phenol) are less reactive but benefit from hydrogen-bonding interactions, improving solubility in polar solvents.

- Substituent Position Effects: Positional isomers like 4-bromo-2-(trifluoromethyl)phenol demonstrate distinct electronic properties. The -CF₃ group at the 2-position (vs.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Key Insights:

- Solubility: The thiol derivative’s lower solubility compared to phenolic analogs limits its use in aqueous systems but favors organic-phase reactions.

- Stability: The thiol group’s susceptibility to oxidation necessitates storage under inert conditions, whereas phenol and amine analogs are more stable .

Challenges and Limitations

- Thiol Oxidation: The compound’s tendency to form disulfides requires careful handling, limiting its shelf life compared to phenol or amine analogs.

- Positional Isomerism: Minor changes in substituent positions (e.g., 4-bromo-2-trifluoromethylphenol) significantly alter reactivity, necessitating precise synthetic control .

Biological Activity

Overview

2-Bromo-5-trifluoromethylbenzenethiol, with the molecular formula C₇H₄BrF₃S, is an organosulfur compound notable for its unique chemical structure that includes a bromine atom, a trifluoromethyl group, and a thiol functional group. This compound's distinctive properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. Its biological activity primarily stems from its ability to interact with thiol-reactive enzymes and influence cell signaling pathways.

The biological effects of this compound are largely attributed to its thiol group, which can form covalent bonds with other biomolecules. This interaction can lead to modulation of enzyme activity and alterations in biochemical pathways. Key mechanisms include:

- Thiol-reactive Enzymes : The compound interacts with enzymes that have thiol groups, potentially inhibiting or activating various biochemical pathways.

- Redox Reactions : It can participate in redox reactions, influencing cellular processes and signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives containing trifluoromethyl groups have shown significant radical scavenging activities against reactive oxygen species (ROS) and other free radicals . This suggests that this compound may also possess antioxidant capabilities.

Case Studies and Research Findings

- Cell Signaling Modulation : In vitro studies have shown that compounds with thiol groups can modulate cell signaling pathways by affecting the activity of proteins involved in these processes. For example, the presence of this compound may alter the function of signaling proteins through redox modifications.

- Toxicological Assessments : Toxicity studies indicate that while lower concentrations of similar thiol-containing compounds can modulate enzyme activity effectively, higher doses may lead to cytotoxic effects. This highlights the importance of dosage in determining the biological impact of such compounds.

- Comparative Analysis : A comparative study with other trifluoromethyl-substituted benzenethiols suggests that structural variations significantly influence biological activity. For instance, 2-bromo-4-trifluoromethylbenzenethiol exhibited different reactivity profiles compared to this compound.

Data Table: Biological Activities Comparison

| Compound | Antioxidant Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially present | Limited data available | Thiol group interactions |

| 5-(Trifluoromethyl)benzothiazole | Strong | Yes | Inhibition of tyrosinase |

| 2-Bromo-4-trifluoromethylbenzenethiol | Moderate | Yes | Similar to above |

Q & A

Q. Basic

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent substituents.

- ¹⁹F NMR : A singlet near -60 ppm for the CF₃ group.

- IR : Strong S-H stretch ~2550 cm⁻¹ and C-F stretches ~1150 cm⁻¹.

Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 287) .

How can computational chemistry tools (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

Advanced

Density Functional Theory (DFT) calculates transition state energies to identify favored reaction pathways. For example, Fukui indices pinpoint electrophilic/nucleophilic sites on the aromatic ring. AI-driven tools (e.g., Reaxys) validate predictions against experimental data from analogous compounds .

What are the critical considerations when designing cross-coupling reactions (e.g., Suzuki) using this compound as a substrate, particularly regarding the thiol group's compatibility?

Advanced

The thiol group may poison palladium catalysts. Solutions include:

- Protecting -SH as a thioether or disulfide before coupling.

- Using robust catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Optimizing solvent polarity (e.g., DMF/H₂O) to stabilize intermediates .

What are the documented stability profiles of this compound under various storage conditions, and how should it be stored to prevent degradation?

Basic

The compound is sensitive to light, moisture, and oxygen. Long-term storage requires airtight containers under nitrogen at -20°C. Short-term use mandates desiccants (e.g., molecular sieves) and avoidance of protic solvents .

How can researchers reconcile conflicting biological activity data reported for derivatives of this compound in different assay systems?

Advanced

Discrepancies may stem from assay conditions (pH, temperature) or cellular uptake variations. Standardization using positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence) improves reproducibility. Meta-analyses of substituent effects (e.g., bromine vs. chlorine) clarify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.